5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-4-2-9(3-5-11)12-8-15-6-10-7-16-13(14(18)19)17(10)12/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDFPBJGGVPKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC3=CN=C(N32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188599 | |
| Record name | 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-05-2 | |
| Record name | 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Key Intermediates: C-Pyrazine-Methylamines
A critical intermediate for imidazo[1,5-a]pyrazine synthesis is a C-pyrazine-methylamine derivative, which can be prepared by:
- Reacting an appropriate arylimine with a dihalopyrazine (e.g., 2,3-dichloropyrazine) in the presence of a base such as potassium carbonate or cesium carbonate.
- Hydrolyzing the intermediate to yield the desired methylamine compound.
This process avoids the formation of lacrymatory halomethyl pyrazines and is suitable for scale-up manufacture with improved intermediate stability.
Cyclization to Imidazo[1,5-a]pyrazine Core
The prepared C-pyrazine-methylamine intermediate undergoes cyclization under acidic or basic conditions to form the imidazo[1,5-a]pyrazine skeleton. The reaction conditions typically involve:
- Heating with acids such as trifluoroacetic acid or acetic acid.
- Use of coupling reagents like T3P for carboxylic acid installation at the 3-position.
- Controlled reaction atmosphere and temperature to optimize yield and minimize by-products.
Oxidative Cross-Dehydrogenative Coupling (CDC) as a Synthetic Route
Recent research has demonstrated an efficient method for synthesizing substituted imidazo and pyrazolo fused systems via oxidative cross-dehydrogenative coupling (CDC) reactions, which may be adapted for the target compound:
- Reacting N-amino-2-iminopyridine derivatives with β-dicarbonyl compounds or β-ketoesters under an oxygen atmosphere.
- Using acetic acid as a solvent and oxidant promoter at elevated temperatures (around 130 °C).
- Molecular oxygen acts as the terminal oxidant, facilitating oxidative cyclization.
- This method provides high yields (up to 94%) and is environmentally friendly.
Although this method is reported for pyrazolo[1,5-a]pyridines, its principles can be applied to imidazo[1,5-a]pyrazine derivatives by selecting appropriate starting materials and reaction conditions.
Comparative Data Table: Key Reaction Parameters and Yields
Detailed Research Findings and Notes
- The use of propyl phosphonic anhydride (T3P) as a coupling reagent is advantageous for carboxylic acid installation due to its mild conditions and good yields without harsh reagents.
- The stability and handling of intermediates such as C-pyrazine-methylamines are critical for scale-up and reproducibility; the patented method improves these aspects by avoiding halomethyl intermediates.
- Oxidative CDC reactions offer a green chemistry approach, using molecular oxygen as an oxidant and avoiding heavy metal catalysts, which aligns with sustainable synthesis goals.
- Reaction atmosphere (air vs. pure oxygen vs. inert gas) significantly affects yields and product distribution in oxidative cyclizations.
- Acid loading influences both yield and side product formation; optimal equivalents of acetic acid are necessary to maximize desired product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazo[1,5-a]pyrazine core can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Formation of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid exhibit significant anticancer properties. Studies have shown that imidazo[1,5-a]pyrazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in leukemia cells through the activation of specific signaling pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Material Science
Polymer Synthesis
In the realm of material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in developing materials for high-performance applications .
Analytical Chemistry
Chromatographic Applications
The compound can serve as a reference standard in chromatographic analyses due to its well-defined chemical structure. It is useful in the calibration of high-performance liquid chromatography (HPLC) systems for the quantification of related compounds in complex mixtures. The stability and reproducibility of results make it an essential tool in analytical laboratories .
Summary Table of Applications
Case Studies
- Anticancer Study : A research team evaluated the cytotoxic effects of various imidazo[1,5-a]pyrazine derivatives on leukemia cells. They found that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- Antimicrobial Research : Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects on bacterial growth, suggesting potential therapeutic applications.
- Material Development : In a polymer synthesis project, researchers integrated this compound into a polymer matrix to investigate its impact on thermal stability. The findings revealed enhanced thermal properties compared to control samples without the compound.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[1,5-a]pyridine Derivatives
- Example : Imidazo[1,5-a]pyridine-based fluorophores (e.g., compounds 1–5 from ).
- Comparison :
- The imidazo[1,5-a]pyridine core lacks the pyrazine ring, resulting in reduced aromaticity and altered electronic properties.
- These derivatives exhibit solvatochromic behavior and large Stokes shifts, making them superior for fluorescence-based applications compared to imidazo[1,5-a]pyrazines, which are less studied in this context .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Examples :
- Comparison :
- The pyrazolo[1,5-a]pyrimidine core replaces the imidazole ring with a pyrazole, altering hydrogen-bonding capabilities and electron distribution.
- Compounds like those in and often exhibit enhanced metabolic stability due to fluorine-containing substituents (e.g., CF₃, CHF₂), which are absent in the target compound .
Triazolo[1,5-a]pyrazine Derivatives
Substituent Effects
Aromatic Substituents
- 4-Methoxyphenyl Group :
- Trifluoromethyl (CF₃) Groups :
Carboxylic Acid vs. Ester Derivatives
- Carboxylic Acid :
- Ethyl Ester :
Table 1: Key Properties of Selected Compounds
| Compound Class | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Imidazo[1,5-a]pyrazine | 5-(4-Methoxyphenyl), 3-COOH | ~299.3 | High solubility, unexplored fluorescence |
| Pyrazolo[1,5-a]pyrimidine (E9) | Pyrazolo[1,5-a]pyrimidine | 5-(4-Methoxyphenyl), 7-CF₂H, 3-COOEt | 347.3 | Lipophilic, metabolic stability |
| Imidazo[1,5-a]pyridine (E1) | Imidazo[1,5-a]pyridine | Varied aryl groups | ~250–300 | Solvatochromic, large Stokes shift |
| Triazolo[1,5-a]pyrazine (E14) | Triazolo[1,5-a]pyrazine | 5-Cyclopropylmethyl, 4-oxo, 3-COOH | ~292.3 | Polar, kinase inhibition potential |
Biological Activity
5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid (CAS: 1206969-05-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11N3O3
- Molar Mass : 269.26 g/mol
- CAS Number : 1206969-05-2
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Modulation of Receptor Activity : Research indicates that imidazo[1,5-a]pyrazines can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). This interaction is significant in the context of neurological disorders, as it can influence synaptic transmission and neuroprotection .
- Inhibition of Lipoxygenase : The compound has been studied for its inhibitory effects on mammalian 15-lipoxygenases (ALOX15), which are implicated in various inflammatory and cancer processes. The inhibitory potency varies across different substrates, suggesting potential therapeutic applications in inflammation and cancer treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Notable findings include:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances the lipophilicity and bioavailability of the compound, which may improve its interaction with biological targets.
- Core Structure Variations : Modifications to the imidazo[1,5-a]pyrazine core have been explored to optimize potency and selectivity against specific enzymes and receptors .
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotection Studies : In vivo studies demonstrated that derivatives of imidazo[1,5-a]pyrazines exhibited protective effects in models of seizure and neurodegeneration, highlighting their potential as therapeutic agents for neurological conditions .
- Anti-inflammatory Activity : A study evaluated the compound's efficacy in reducing neutrophil migration in inflammatory models, indicating its potential use in treating inflammatory diseases. The compound showed significant inhibition in models induced by interleukin-1 and carrageenan .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Findings
Q & A
Q. Basic
How can contradictory data in cyclization reactions be resolved?
Advanced
Discrepancies in cyclization outcomes (e.g., competing cyanopyrazole vs. aminopyrazole formation) arise from reaction conditions. For example, hydrazine hydrate concentration and temperature dictate product selectivity. Systematic DOE (Design of Experiments) can isolate variables: higher hydrazine ratios favor aminopyrazoles, while lower temperatures reduce side reactions. Kinetic studies (e.g., in situ NMR monitoring) provide mechanistic insights .
What strategies functionalize the carboxylic acid group for enhanced bioactivity?
Advanced
The carboxylic acid can be converted to acid chloride (SOCl₂, DMF) and reacted with nucleophiles:
- Amides/Thiosemicarbazides : React with amines or thiosemicarbazides to improve solubility and target engagement .
- Heterocycle Fusion : Use POCl₃ or polyphosphoric acid (PPA) to form pyrazolopyrimidinones or triazolopyrazines, enhancing pharmacological profiles .
What methodologies assess the compound’s biological activity?
Q. Advanced
- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., carbonic anhydrase isoforms) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy group position) and test potency changes. For example, replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl improves antibacterial activity .
How is X-ray crystallography applied to resolve structural ambiguities?
Advanced
Single-crystal X-ray diffraction confirms the compound’s tautomeric form and stereochemistry. For example, condensation products of hydrazine derivatives with ketones show planar imidazo-pyrazine cores, with methoxyphenyl groups adopting specific dihedral angles (~30°–45°) relative to the heterocycle. Hydrogen bonding networks (e.g., N–H···O) stabilize the crystal lattice .
How do substituent variations impact physicochemical properties?
Q. Advanced
What are the challenges in scaling up synthesis from milligram to gram scale?
Advanced
Key issues include:
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Exothermic Reactions : Optimize cooling rates for cyclization steps to prevent decomposition .
- Byproduct Management : Use scavenger resins or flow chemistry to remove impurities (e.g., unreacted hydrazine) .
How can green chemistry principles improve the synthesis?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
